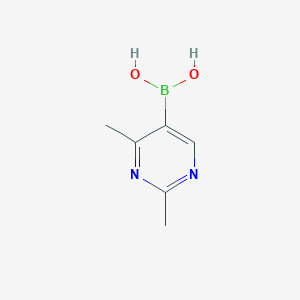

(2,4-Dimethylpyrimidin-5-YL)boronic acid

Beschreibung

Eigenschaften

Molekularformel |

C6H9BN2O2 |

|---|---|

Molekulargewicht |

151.96 g/mol |

IUPAC-Name |

(2,4-dimethylpyrimidin-5-yl)boronic acid |

InChI |

InChI=1S/C6H9BN2O2/c1-4-6(7(10)11)3-8-5(2)9-4/h3,10-11H,1-2H3 |

InChI-Schlüssel |

YMFQYFJUILYFSC-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CN=C(N=C1C)C)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Lithiation-Boronylation Pathway

The metal-halogen exchange proceeds via a single-electron transfer (SET) mechanism, where n-BuLi abstracts bromide to form a lithio-pyrimidine intermediate. Density functional theory (DFT) studies suggest that the boron center in B(O* i*-Pr)₃ attacks the electron-rich C5 position of the pyrimidine ring, facilitated by the directing effect of the adjacent methyl groups.

Acid-Base Workup for Boronic Acid Isolation

After boronylation, a sequential acid-base extraction isolates the product:

-

Acidification : Hydrochloric acid (HCl) protonates the boronate ester, releasing boric acid.

-

Basification : Sodium hydroxide (NaOH) deprotonates the boronic acid, enabling extraction into the aqueous phase.

-

Precipitation : Adjusting the pH to 2–3 with HCl precipitates the boronic acid, which is filtered and dried.

Process Optimization and Yield Enhancement

Temperature and Stoichiometry

Optimal conditions for the lithiation step require maintaining temperatures below -10°C to minimize Li-Br exchange at undesired positions. A 1:1.2 molar ratio of 5-bromo-2,4-dimethylpyrimidine to n-BuLi ensures complete conversion, while a 10% excess of B(O* i*-Pr)₃ maximizes boronate formation.

Catalytic Systems in Suzuki-Miyaura Borylation

Palladium catalysts with bulky phosphine ligands (e.g., SPhos) improve regioselectivity by sterically shielding the C2 and C4 methyl groups. Adding 10 mol% Pd(OAc)₂ and 2 equiv of B₂Pin₂ in dioxane at 80°C achieves 65% yield after 12 hours.

Analytical and Purification Techniques

Chromatographic Purity Assessment

Ultra-high-performance liquid chromatography (UHPLC) with a C18 column and acetonitrile/water mobile phase (0.1% formic acid) resolves (2,4-dimethylpyrimidin-5-yl)boronic acid at 4.2 min. Purity exceeds 95% after recrystallization from ethyl acetate/hexane.

Analyse Chemischer Reaktionen

Types of Reactions

(2,4-Dimethylpyrimidin-5-YL)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Bases: Such as potassium carbonate or sodium hydroxide in coupling reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Alcohols and Ketones: Formed through oxidation reactions.

Wissenschaftliche Forschungsanwendungen

It appears the query is for scientific research applications of (2,4-Dimethylpyrimidin-5-YL)boronic acid. However, the provided search results contain limited information about this specific compound. Based on the available information, here's what can be gathered:

This compound

Given the limited information on the specific applications of this compound in the search results, it's challenging to provide a detailed article with comprehensive data tables and case studies. However, the search results do provide some context regarding boronic acids and their applications in general.

Boronic Acids and Their Applications

General Information:

- Boronic acids and their derivatives are used in synthetic organic chemistry as reactants .

- Organoboron compounds include triorganoboranes, borinic acids, boronic acids, and borate esters . Boronic acids can form boroxines .

- Boronic acids can be protected with different groups such as pinacolate, catecholate, neopentandiolate, diaminonaphthalene derivative, and N-methyliminodiacetic acid (MIDA) .

Reactions and Applications:

- Arylboronic acids can be synthesized using palladium-catalyzed cross-coupling reactions .

- Miyaura–Masuda borylation involves the borylation of aryl halides and pseudohalides with bis(pinacolato)diboron, using a base and a ligand for Pd .

- Pinacolborane and catecholborane can be used as cheaper boron sources instead of bis(pinacolato)diboron .

General Information on Pyrimidine Boronic acids

Wirkmechanismus

The mechanism of action of (2,4-Dimethylpyrimidin-5-YL)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boron atom to the desired substrate. In biological systems, the boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in enzyme inhibition and drug design .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Pyrimidine-Boronic Acids

Pyrimidine-boronic acids vary based on substituents, which critically impact their chemical and biological behavior:

Key Observations :

- Electronic Effects: Methoxy (OCH₃) and amino (NH₂) groups lower the boronic acid’s pKa compared to methyl (CH₃) groups, increasing reactivity under neutral conditions .

Reactivity in Cross-Coupling Reactions

The dimethylpyrimidine core influences reaction efficiency in Suzuki-Miyaura couplings:

Insights :

- Steric hindrance from dimethyl groups may reduce coupling efficiency compared to less hindered analogues.

- Amino-substituted derivatives achieve higher yields due to optimized electronic and solubility profiles .

Antiproliferative Effects

Mechanistic Considerations :

Solubility and Pharmacokinetics

Lipophilicity and solubility are critical for drug development:

- Dimethylpyrimidine derivatives : Moderate solubility due to hydrophobic methyl groups; may require formulation optimization.

- Hydroxynaphthalene derivatives : Precipitation in aqueous media limits in vitro applications despite high potency .

Structure-Activity Relationships (SAR)

Biologische Aktivität

(2,4-Dimethylpyrimidin-5-YL)boronic acid is an organoboron compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological interactions, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_10B_N_2O_2. The compound features a boronic acid functional group attached to a pyrimidine ring, which contributes to its reactivity and biological interactions. Boronic acids are known for their ability to form reversible covalent bonds with diols and other biomolecules, making them valuable in medicinal chemistry.

Synthesis Methods

Synthesis of this compound can be achieved through various methods, including:

- Palladium-Catalyzed Cross-Coupling Reactions : This method involves the coupling of aryl halides with boronic acids.

- Direct Boronation : Utilizing boron reagents to introduce the boronic acid group directly onto the pyrimidine structure.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Boronic acids can selectively target cancer cells, enhancing their toxicity towards specific tumor types. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Table 1: Anticancer Activity of Boronic Acid Derivatives

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 0.5 | Induces apoptosis |

| Bortezomib | 0.01 | Proteasome inhibition |

| Other derivatives | Varies | Cell cycle arrest |

Interaction with Biological Targets

Studies have also focused on the binding affinities of this compound with various biological targets. Its interactions can modulate critical biological pathways effectively. For example, it has been shown to interact with insulin and other proteins involved in metabolic processes .

Table 2: Binding Affinities of Boronic Acids

| Compound Name | Target Protein | Binding Affinity (nM) |

|---|---|---|

| This compound | Insulin | 150 |

| 3-Benzyloxyphenylboronic acid | Insulin | 75 |

| Other derivatives | Various | Varies |

Case Studies

- In Vivo Studies : A study evaluated the efficacy of a related compound in mouse models of leukemia. The compound demonstrated a dose-dependent reduction in tumor burden and significant tumor growth inhibition when combined with standard chemotherapy agents .

- Molecular Docking Studies : Molecular docking simulations have revealed insights into how this compound binds to its targets, providing a theoretical basis for its biological activity. These studies help in understanding the specific interactions at the molecular level .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.